![molecular formula C14H13NO6S2 B14142561 1-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-2-nitrobenzene CAS No. 89303-52-6](/img/structure/B14142561.png)
1-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-2-nitrobenzene is an organic compound with a complex structure that includes benzenesulfonyl, methanesulfonyl, and nitro functional groups
Preparation Methods
The synthesis of 1-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-2-nitrobenzene typically involves multi-step organic reactions. One common method includes the sulfonation of benzene derivatives followed by nitration. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
1-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonyl groups can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl groups can also participate in binding interactions with proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
1-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-2-nitrobenzene can be compared with similar compounds such as:
1-Methyl-4-(methylsulfonyl)benzene: This compound lacks the nitro group, making it less reactive in certain chemical reactions.
4-Methylbenzenesulfonyl chloride: This compound has a similar sulfonyl group but differs in its reactivity and applications
Properties
CAS No. |
89303-52-6 |
|---|---|
Molecular Formula |
C14H13NO6S2 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-(benzenesulfonylmethyl)-4-methylsulfonyl-2-nitrobenzene |
InChI |
InChI=1S/C14H13NO6S2/c1-22(18,19)13-8-7-11(14(9-13)15(16)17)10-23(20,21)12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
BGGIDFSRJOHNOU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)CS(=O)(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


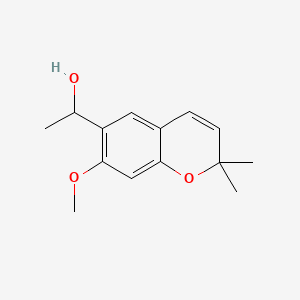
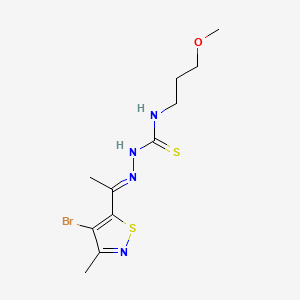
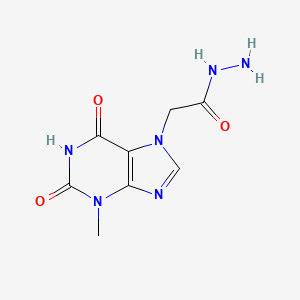
![1-(Methylthio)-4-[(phenylmethyl)thio]benzene](/img/structure/B14142495.png)
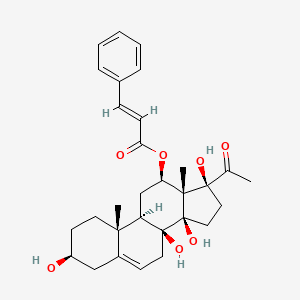
![3-[3-(Piperidin-1-yl)propyl]oxolan-2-one](/img/structure/B14142501.png)
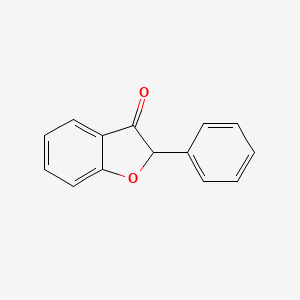
![2-[[2-(2-Amino-6-phenylmethoxypurin-9-yl)acetyl]-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid](/img/structure/B14142510.png)
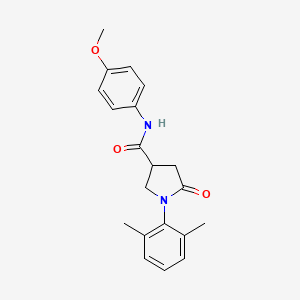
![1-(Chloromethyl)-4-fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene](/img/structure/B14142522.png)


![2-[(3,4-Dimethoxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14142544.png)
![6-(furan-2-yl)-3-(3-phenyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14142552.png)
